3-[(4-Methylbenzyl)amino]propan-1-OL
Description
Foundational Principles of Amino Alcohols in Organic and Medicinal Chemistry
Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. The presence of both a basic nitrogen atom and a nucleophilic/hydrogen-bonding hydroxyl group on the same carbon skeleton imparts a unique reactivity profile to these molecules. In medicinal chemistry, the amino alcohol motif is a key structural feature in a wide array of pharmaceuticals and natural products. chembk.com This bifunctionality allows for a diverse range of chemical transformations and interactions with biological targets.
The relative positions of the amino and hydroxyl groups (e.g., 1,2-, 1,3-, or 1,4-amino alcohols) significantly influence their chemical and biological properties. For instance, 1,2-amino alcohols are crucial components in many chiral auxiliaries and ligands used in asymmetric synthesis, while 1,3-amino alcohols, the class to which 3-[(4-Methylbenzyl)amino]propan-1-OL belongs, are valuable intermediates in the synthesis of various biologically active compounds. sigmaaldrich.com
Significance of this compound within Emerging Chemical Scaffolds
A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The aminopropanol (B1366323) backbone of this compound provides a robust and versatile scaffold. The secondary amine allows for further functionalization, while the primary alcohol can be oxidized or esterified to introduce additional diversity.
The "4-methylbenzyl" substituent, also known as a p-tolyl group, is of particular interest. The benzyl (B1604629) group itself can influence the lipophilicity and aromatic interactions of the molecule with biological receptors. The addition of a methyl group on the para position of the benzene (B151609) ring can subtly alter these properties, potentially leading to improved binding affinity or selectivity for a particular target. While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest its potential as a building block in drug discovery programs.
Current Research Trajectories and Unanswered Questions Pertaining to the Chemical Compound Class
Current research into aminopropanol derivatives is multifaceted. One significant area of investigation is their use as precursors for the synthesis of more complex heterocyclic compounds, which are a rich source of potential drug candidates. Furthermore, the ability of amino alcohols to coordinate with metal ions has led to their exploration as ligands in catalysis and as components of metal-based therapeutics. rsc.org
A key unanswered question regarding this compound is its specific biological activity profile. Without dedicated studies, its potential therapeutic applications remain speculative. Future research would need to address its synthesis, purification, and characterization, followed by screening for various biological activities. Investigating its metabolic fate and potential toxicity would also be crucial steps in evaluating its viability as a medicinal chemistry scaffold. The exploration of its coordination chemistry could also unveil novel catalytic applications.
Data Tables of Related Compounds
Given the limited specific data for this compound, the following tables present information for the parent compound, 3-Aminopropan-1-ol, and a structurally related compound, 3-Amino-3-(4-methylphenyl)propan-1-ol, to provide some context for its likely chemical and physical properties.
Table 1: Physicochemical Properties of 3-Aminopropan-1-ol
| Property | Value |
| Molecular Formula | C3H9NO |
| Molecular Weight | 75.11 g/mol |
| Boiling Point | 187-188 °C |
| Melting Point | 11 °C |
| Density | 0.987 g/mL |
| Solubility | Soluble in water |
Table 2: Properties of 3-Amino-3-(4-methylphenyl)propan-1-ol
| Property | Value |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Colorless to light yellow solid |
| Melting Point | 65-69 °C |
| Boiling Point | Not available |
| Solubility | Not available |
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methylphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-3-5-11(6-4-10)9-12-7-2-8-13/h3-6,12-13H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQMLTSZXHJZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390807 | |
| Record name | 3-[(4-METHYLBENZYL)AMINO]PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158951-54-3 | |
| Record name | 3-[(4-METHYLBENZYL)AMINO]PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 4 Methylbenzyl Amino Propan 1 Ol
Established and Proposed Synthetic Routes to 3-[(4-Methylbenzyl)amino]propan-1-OL and its Direct Analogues
The synthesis of this compound can be approached through several established chemical strategies. The most direct routes involve the formation of the central carbon-nitrogen bond through nucleophilic substitution or reductive amination.
Nucleophilic Substitution Reactions in Aminopropanol (B1366323) Synthesis
Nucleophilic substitution represents a fundamental and direct approach to synthesizing N-substituted aminopropanols. This method typically involves the reaction of a primary amine with a haloalcohol. For the synthesis of this compound, a proposed route involves the reaction of 4-methylbenzylamine (B130917) with a 3-halopropan-1-ol, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic amino group of 4-methylbenzylamine attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. chemguide.co.uk To drive the reaction to completion and neutralize the hydrohalic acid formed, a base or an excess of the starting amine is typically used. chemguide.co.uklibretexts.org Using a large excess of the amine also helps to minimize the potential side reaction of dialkylation, where the product amine reacts further with the haloalcohol. libretexts.org The reaction is often performed in a polar solvent, such as ethanol (B145695), and may require heating to proceed at a practical rate. chemguide.co.uk
A related strategy, the Gabriel synthesis, offers an alternative that avoids the issue of over-alkylation. This method involves reacting potassium phthalimide (B116566) with a haloalcohol, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org While effective for producing primary amines, this would be a multi-step approach for a secondary amine like the title compound, requiring subsequent N-alkylation.
Reductive Amination Strategies for Amino Alcohol Formation
Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org This reaction can be performed in two principal ways to synthesize this compound:
Reaction of 4-methylbenzaldehyde (B123495) with 3-aminopropan-1-ol.
Reaction of 4-methylbenzylamine with a suitable carbonyl precursor, such as 3-hydroxypropanal (B37111).
In both pathways, the initial step is the condensation of the amine and the carbonyl compound to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the target secondary amine. wikipedia.org This one-pot procedure is highly efficient and common in modern organic synthesis. wikipedia.org
A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Mild reducing agents are often preferred as they can selectively reduce the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Characteristics | Reference(s) |
|---|---|---|---|
| Sodium Borohydride (B1222165) | NaBH₄ | A common, cost-effective reducing agent. | masterorganicchemistry.comdtu.dk |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines at neutral or weakly acidic pH where imine formation is favorable. masterorganicchemistry.com | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reagent, particularly effective for reactions with aldehydes and ketones. masterorganicchemistry.comnih.gov | masterorganicchemistry.comnih.gov |
The reaction is typically carried out in a solvent compatible with the chosen reducing agent, such as methanol, ethanol, or dichloroethane, under mildly acidic conditions to facilitate imine formation. wikipedia.orgnih.gov
Applications of the Mannich Reaction and Related Condensations
The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), formaldehyde (B43269), and a primary or secondary amine to form a β-amino carbonyl compound known as a "Mannich base". thermofisher.comtaylorandfrancis.com While not a direct route to this compound, it is a cornerstone for synthesizing its structural isomers and other β-amino alcohols.
For instance, a Mannich reaction between acetophenone, formaldehyde, and monomethylamine hydrochloride can produce 3-methylamino-1-phenylpropan-1-one hydrochloride. google.com Subsequent reduction of the ketone functionality yields the corresponding amino alcohol, 3-methylamino-1-phenylpropan-1-ol. google.comgoogle.com Applying this logic, one could propose a synthesis of a structural variant of the title compound. The Mannich base products are valuable intermediates that can undergo various transformations. thermofisher.com For example, reduction of the carbonyl group in a Mannich base yields a 1,3-amino alcohol, a structural motif present in many biologically active compounds. orgchemres.org
Analysis of Precursor Compounds and Starting Materials Utilized in the Synthesis of this compound and its Structural Variants
The successful synthesis of this compound is contingent on the availability and purity of its key precursors. The choice of starting materials is dictated by the selected synthetic route.
Table 2: Key Precursors for the Synthesis of this compound
| Precursor Compound | Molecular Formula | Role in Synthesis | Relevant Synthetic Route(s) |
|---|---|---|---|
| 4-Methylbenzylamine | C₈H₁₁N | Nucleophilic amine source | Nucleophilic Substitution, Reductive Amination |
| 3-Chloropropan-1-ol | C₃H₇ClO | Electrophilic substrate with a leaving group | Nucleophilic Substitution |
| 4-Methylbenzaldehyde | C₈H₈O | Carbonyl source for imine formation | Reductive Amination |
| 3-Aminopropan-1-ol | C₃H₉NO | Amino alcohol backbone | Reductive Amination |
4-Methylbenzylamine: This primary amine serves as the nitrogen source and provides the 4-methylbenzyl moiety. It can act as a nucleophile in substitution reactions or as the amine component in reductive amination. libretexts.orgresearchgate.net
3-Chloropropan-1-ol: As a bifunctional molecule, it provides the three-carbon backbone. The chlorine atom serves as a leaving group in nucleophilic substitution, while the hydroxyl group remains for the final product structure. google.com
4-Methylbenzaldehyde: This aldehyde is a key carbonyl component in one of the main reductive amination strategies, reacting with 3-aminopropan-1-ol to form the requisite imine intermediate. wikipedia.org
3-Aminopropan-1-ol: This compound provides the complete aminopropanol backbone. It is used in reductive amination schemes where it is condensed with 4-methylbenzaldehyde. rsc.org The synthesis of various 3-aminopropanol-1 derivatives is a field of interest in itself. nih.gov
Optimization of Reaction Conditions and Isolation Techniques for Enhanced Yield and Purity in this compound Production
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing side reactions and simplifying purification.
For nucleophilic substitution reactions, key parameters include temperature, solvent, and stoichiometry. Heating is often required to achieve a reasonable reaction rate. chemguide.co.uk The use of a significant excess of the amine can favor the formation of the desired primary or secondary amine and suppress over-alkylation. chemguide.co.uk The choice of solvent is also important; polar protic solvents like ethanol can facilitate the reaction.
In reductive amination , the pH of the reaction medium is critical. It must be acidic enough to catalyze imine formation but not so acidic as to protonate the amine nucleophile, rendering it unreactive. The choice of reducing agent also plays a major role; milder reagents like NaBH(OAc)₃ can offer higher selectivity and are often used at room temperature. masterorganicchemistry.comnih.gov
Isolation and purification of the final product, this compound, takes advantage of its chemical properties. As a basic amine, it can be separated from non-basic impurities by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the protonated amine. The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent. google.com Final purification can be achieved through techniques such as:
Distillation: For liquid products, vacuum distillation can be effective.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system, such as cyclohexane, can yield a highly pure crystalline product. google.com
Chromatography: Flash column chromatography is a powerful technique for separating the target compound from starting materials and byproducts, especially when they have similar physical properties. researchgate.net
Table 3: Summary of Optimization and Isolation Parameters
| Parameter | Nucleophilic Substitution | Reductive Amination | Isolation/Purification |
|---|---|---|---|
| Temperature | Often requires heating (e.g., reflux) | Often room temperature, depending on the reducing agent | N/A |
| Solvent | Polar (e.g., Ethanol) | Alcohols, Dichloroethane | Ethyl Acetate, Dichloromethane (for extraction); Cyclohexane (for recrystallization) |
| Reagents | Excess amine or added base | pH control (mild acid), selective reducing agent (e.g., NaBH(OAc)₃) | Acid/Base solutions for extraction |
| Key Variable | Stoichiometry (amine:halide ratio) | Choice of reducing agent | pH control during workup |
Chemical Reactivity and Transformations of this compound
The chemical reactivity of this compound is defined by its two primary functional groups: a secondary amine and a primary alcohol. These groups can react independently or in concert, making the molecule a versatile building block for more complex structures.
Reactions at the Nitrogen Atom:
N-Acylation: The secondary amine can readily react with acyl chlorides or anhydrides to form amides.
N-Alkylation: Further alkylation can occur to form a tertiary amine, although conditions must be controlled to prevent the formation of quaternary ammonium (B1175870) salts.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields sulfonamides.
Reactions at the Oxygen Atom:
O-Acylation/Esterification: The primary alcohol can be esterified using carboxylic acids (under Fischer esterification conditions) or acyl chlorides to form esters. nih.gov
O-Alkylation (Etherification): Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can produce ethers.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid).
Bifunctional Reactivity: The presence of both a nucleophilic amine and a hydroxyl group allows for cyclization reactions. For example, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate (B1207046) (oxazolidinone). Intramolecular cyclization or intermolecular condensation with other bifunctional molecules can be used to synthesize various heterocyclic systems, which are prominent scaffolds in medicinal chemistry. nih.gov For example, amino alcohols are precursors for the synthesis of aminocycloheptenol derivatives via ring-closing metathesis. nih.gov
Oxidation Reactions of the Hydroxyl Moiety
The primary alcohol group in this compound is susceptible to oxidation, yielding different products depending on the reagents and reaction conditions. The oxidation of polyfunctional amino alcohols can be selective and is influenced by the nature of the substituents on the nitrogen atom. researchgate.net
Mild oxidation of the primary hydroxyl group typically leads to the formation of the corresponding aldehyde, 3-[(4-Methylbenzyl)amino]propanal. More vigorous oxidation conditions will further convert the aldehyde to the carboxylic acid, 3-[(4-Methylbenzyl)amino]propanoic acid. This transformation is a common reaction for primary alcohols. chemicalland21.com
Furthermore, the presence of the neighboring amino group allows for intramolecular reactions. For instance, oxidation of 2-amino-1,3-propanediol (B45262) derivatives can lead to the formation of chiral oxazolines. researchgate.net By analogy, the oxidation of this compound could facilitate an intramolecular cyclization via dehydration to form a substituted oxazolidine, which is a heterocyclic organic compound. chemicalland21.com The specific products are highly dependent on the substituents at the nitrogen atom in the starting materials. researchgate.net
Table 1: Potential Products from the Oxidation of the Hydroxyl Moiety
| Oxidizing Agent Category | Potential Product | Chemical Name |
|---|---|---|
| Mild Oxidant | Aldehyde | 3-[(4-Methylbenzyl)amino]propanal |
| Strong Oxidant | Carboxylic Acid | 3-[(4-Methylbenzyl)amino]propanoic acid |
Nucleophilic and Electrophilic Substitution Reactions on the Amino and Benzyl (B1604629) Moieties
Nucleophilic Reactivity of the Amino Group:
The secondary amine in this compound acts as a potent nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions. Studies on the reactions of substituted benzylamines with electrophiles like benzyl bromide have shown that the reaction proceeds via an SN2-type mechanism. researchgate.net The rate of these reactions is significantly influenced by the substituents on the benzylamine (B48309) ring. Electron-donating groups, such as the 4-methyl group present in the title compound, increase the nucleophilicity of the amine and thus increase the reaction rate compared to unsubstituted benzylamine. researchgate.net
Kinetic studies on the aminolysis of aryl N-phenylthiocarbamates by benzylamines in acetonitrile (B52724) also support the nucleophilic character of the amine. acs.orgnih.govacs.org These reactions can proceed through either a stepwise or a concerted mechanism, depending on the substrate. nih.govacs.org The large βX values (a measure of the sensitivity of the reaction rate to the basicity of the nucleophile) obtained in these studies indicate a significant degree of bond formation in the transition state. nih.govacs.org
Electrophilic Substitution on the Benzyl Moiety:
The benzene (B151609) ring of the 4-methylbenzyl group can undergo electrophilic aromatic substitution. The methyl group (CH₃) is an activating group, meaning it increases the rate of electrophilic substitution relative to benzene itself. masterorganicchemistry.com It is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. libretexts.org
Since the para position is already occupied by the benzylamino-propanol chain, electrophilic substitution on this compound would be expected to occur primarily at the ortho positions (carbons 2 and 6 of the benzene ring). Examples of such reactions include nitration (with HNO₃/H₂SO₄) and halogenation (with Cl₂ or Br₂ in the presence of a Lewis acid catalyst). libretexts.orgchemguide.co.uk The reaction mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org
Table 2: Summary of Substitution Reactions
| Reaction Type | Reactive Site | Reagent/Electrophile | Expected Product Type | Directing Influence |
|---|---|---|---|---|
| Nucleophilic Substitution | Secondary Amine | Alkyl Halides (e.g., Benzyl Bromide) | Tertiary Amine | 4-Methyl group activates |
Cyclization and Heterocycle Formation Pathways Involving this compound or its Chemical Precursors
The 1,3-amino alcohol structural motif is a valuable building block for the synthesis of a wide array of heterocyclic compounds. researchgate.net The difunctionality of molecules like this compound makes them useful precursors for various cyclization reactions. chemicalland21.com
One of the most direct cyclization pathways is intramolecular dehydration to form saturated N-heterocycles. For example, 1,3-amino alcohols can be converted to substituted 1,3-oxazinanes. researchgate.net The reaction of 3-aminopropanol derivatives with aldehydes or ketones can yield oxazolidines. chemicalland21.com
Furthermore, the precursors used to synthesize this compound, or the compound itself, can be involved in more complex multi-component reactions to build diverse heterocyclic systems. Aminoazoles, for instance, are common precursors that react with various electrophiles to generate fused heterocycles like pyrazolo[3,4-b]pyridines. frontiersin.org The synthesis of various heterocyclic compounds, including triazinoquinazolinones and triazepinoquinazolinones, often starts from amino acids, which are precursors to amino alcohols. nih.gov The 1,3-dipolar cycloaddition of azomethine ylides, which can be generated from amino acids, is a powerful method for constructing five-membered heterocyclic rings. beilstein-journals.org This highlights the potential of using derivatives of this compound in diversity-oriented synthesis to create libraries of complex heterocyclic molecules. nih.gov
Table 3: Examples of Heterocycles from 1,3-Amino Alcohol Derivatives
| Reaction Type | Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|
| Intramolecular Dehydration | Acid/Heat | Oxazolidine/Oxazinane | chemicalland21.com |
| Reaction with Aldehydes/Ketones | Aldehyde or Ketone | Oxazolidine | chemicalland21.com |
| Condensation/Cyclization | Phosgene or equivalent | 1,3-Oxazinan-2-one | researchgate.net |
| Multi-component Reaction | Aldehydes, CH-acids | Pyridine derivatives | frontiersin.orgnih.gov |
Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 3 4 Methylbenzyl Amino Propan 1 Ol
Rational Design Principles for Novel 3-[(4-Methylbenzyl)amino]propan-1-OL Derivatives and Bioisosteres
The rational design of novel derivatives of this compound is deeply rooted in the principles of medicinal chemistry, aiming to optimize interactions with biological targets. A key strategy involves the application of bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties, in order to modulate the compound's activity, selectivity, or metabolic stability.
For instance, in the broader class of amino alcohol derivatives, the design of new compounds is often guided by computational studies, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These models help to identify the key steric, electrostatic, hydrophobic, and hydrogen-bonding features that are crucial for biological activity. For aryloxypropanolamine analogues, which share structural similarities with the target compound, studies have shown that the presence of polar groups and cyclic structures, such as a benzimidazole (B57391) ring, can enhance activity. mdpi.com This suggests that such modifications could be a fruitful avenue for the design of novel this compound derivatives.
Furthermore, the introduction of specific functional groups, such as a nitrile group, is a recognized strategy in rational drug design. nih.gov A nitrile group can enhance binding affinity to target proteins, improve the pharmacokinetic profile, and potentially reduce drug resistance. nih.gov Therefore, the incorporation of a nitrile moiety into the this compound scaffold represents a valid rational design approach. Molecular hybridization, which involves combining pharmacophoric units from different bioactive molecules, is another powerful design principle. nih.gov By integrating the this compound core with other known pharmacophores, novel compounds with potentially synergistic or enhanced activities can be designed. nih.gov
Synthetic Strategies for the Development of Variously Substituted this compound Analogues
The synthesis of this compound analogues can be achieved through various established synthetic routes. A common and straightforward method involves the reductive amination of a suitable carbonyl compound with 4-methylbenzylamine (B130917). For example, the reaction of 3-hydroxypropanal (B37111) with 4-methylbenzylamine in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), would yield the target compound.
A versatile approach for creating a library of variously substituted analogues involves the reaction of hydroxyaldehyde benzyl (B1604629) esters with different primary amines. nih.gov This two-step process typically begins with the formation of a Schiff base via reductive amination, followed by reduction with a mild reducing agent like NaBH₄. nih.gov This method allows for the introduction of diverse substituents on the nitrogen atom.
Another widely used synthetic strategy for related 1,3-aminoalcohols is the Mannich reaction. This involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. While not a direct synthesis of the parent compound, variations of this reaction can be employed to create substituted analogues. For instance, ketones can be reacted directly with pre-formed iminium salts to generate Mannich bases, which are precursors to amino alcohols. google.com
The synthesis of related 3-amino-3-arylpropan-1-ol derivatives has been documented through the reaction of iminium salts with enamines. google.com The resulting Mannich bases can then be processed to yield the desired amino alcohol. Furthermore, phenol-substituted 3-amino-3-arylpropan-1-ol derivatives can be prepared from their corresponding methyl ether derivatives using diisobutylaluminium hydride in an aromatic solvent like toluene. google.com
For the synthesis of precursors, methods such as the alkylation of amines with compounds like 2-bromo-3-propanoic acid or its esters can be employed to build the propanol (B110389) backbone with the desired amino substituent. nih.gov Additionally, the synthesis of 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol has been achieved by condensing 3-bromobenzaldehyde (B42254) with 1,3-diaminopropan-2-ol, a reaction that highlights a pathway to N-benzyl-like structures. mdpi.com
Systematic Structural Modifications and Their Influence on Biological Activity
The biological activity of derivatives based on the this compound scaffold can be finely tuned through systematic structural modifications. These changes can be categorized into alterations of the benzyl substituent, the propanol chain, and the integration of the core structure into larger ring systems.
Chemical Modifications to the 4-Methylbenzyl Substituent
Modifications to the 4-methylbenzyl group can significantly impact the biological activity of the resulting derivatives. The introduction of different substituents on the aromatic ring can alter the compound's electronics, lipophilicity, and steric profile, thereby influencing its interaction with target receptors.
In a study of β-aminocarbonyl compounds, it was observed that compounds with electron-donating groups on the aryl-amino moiety were less active than those with electron-withdrawing groups. uobasrah.edu.iq This suggests that for this compound derivatives, replacing the methyl group (an electron-donating group) with electron-withdrawing groups like halogens or a nitro group could potentially enhance certain biological activities.
Structural Alterations to the Propan-1-OL Carbon Chain and Hydroxyl Group
Changes to the propan-1-ol chain and the terminal hydroxyl group are critical for modulating the pharmacological profile of the derivatives. The length of the carbon chain, the presence of substituents, and the nature of the hydroxyl group can affect the molecule's conformation, flexibility, and hydrogen-bonding capacity.
In studies of related amino alcohol inhibitors of GABA transporters, modifications to the hydroxypropanamide backbone were investigated. nih.gov For instance, comparing 4-hydroxybutanamide (B1328909) derivatives with 4-hydroxypentanoic acid analogues revealed that even a small change in the carbon chain length and substitution pattern can lead to observable differences in inhibitory activity. nih.gov
The hydroxyl group itself is a key pharmacophoric feature, often involved in hydrogen bonding with the biological target. Esterification or etherification of this group would eliminate its hydrogen-bond donating ability and increase lipophilicity, which could be beneficial for membrane permeability but detrimental to target binding if the hydrogen bond is crucial. For example, the synthesis of 3-((4-Methoxybenzyl)oxy)propan-1-ol introduces an ether linkage, which would alter the molecule's properties compared to an amino linkage. nih.gov
Integration of the this compound Scaffold into Fused Heterocyclic Systems
Incorporating the this compound scaffold into fused heterocyclic systems is a sophisticated strategy to create conformationally constrained analogues and to introduce new interaction points with biological targets. This approach can lead to compounds with enhanced selectivity and potency.
Elucidation of Structure-Activity Relationships (SAR) within Series of this compound Derivatives
The elucidation of SAR is a cornerstone of drug discovery, providing a roadmap for the optimization of lead compounds. For derivatives of this compound, SAR studies would systematically investigate how changes in each part of the molecule affect its biological activity.
In a study on anti-dormant mycobacterial substances based on a 3-(phenethylamino)demethyl(oxy)aaptamine scaffold, it was found that introducing a bromine atom at a specific position slightly increased activity, whereas a hydroxymethyl group reduced it. mdpi.com This demonstrates that even subtle changes to the aromatic substituent can have a discernible effect on biological activity.
A hypothetical SAR study for this compound derivatives might reveal the following trends, extrapolated from related structures:
Aromatic Substitution: The position and nature of substituents on the benzyl ring would likely have a significant impact. Small, lipophilic groups at the para-position, such as the existing methyl group, may be optimal for a particular target, while larger or more polar groups could be detrimental or beneficial depending on the target's binding pocket.
Amino Group Substitution: The secondary amine is a key feature. Conversion to a tertiary amine by adding another alkyl group, or acylation to form an amide, would drastically alter the compound's basicity and hydrogen bonding potential, leading to different biological activities.
Propanol Chain: The three-carbon linker is important for positioning the amino and hydroxyl groups in the correct spatial orientation for target binding. Shortening or lengthening the chain would likely reduce activity.
Hydroxyl Group: The terminal hydroxyl group is a likely hydrogen bond donor. Its removal or modification would be expected to have a significant impact on activity, unless the primary mode of action does not involve this interaction.
The table below illustrates a hypothetical set of derivatives and their potential impact on a given biological activity, based on general SAR principles.
| Compound Name | Modification from Parent Compound | Expected Impact on Activity (Hypothetical) |
| 3-[(4-Chlorobenzyl)amino]propan-1-ol | Methyl group replaced by Chlorine | May increase activity due to altered electronics and lipophilicity |
| 3-[Methyl(4-methylbenzyl)amino]propan-1-ol | Secondary amine converted to tertiary amine | May decrease activity due to steric hindrance and loss of H-bond donor |
| N-{3-[(4-Methylbenzyl)amino]propyl}acetamide | Hydroxyl group replaced by acetamide | Activity may change significantly due to altered polarity and H-bonding |
| 2-[(4-Methylbenzyl)amino]ethan-1-ol | Propan-1-ol chain shortened to ethan-1-ol | Likely decrease in activity due to suboptimal spacing of functional groups |
This interactive table is based on hypothesized trends and would need to be populated with experimental data from actual biological testing of these specific compounds.
Computational and Theoretical Studies of 3 4 Methylbenzyl Amino Propan 1 Ol and Its Derivatives
Molecular Docking Simulations for Ligand-Protein Binding Prediction and Mode of Action Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org In the context of drug discovery, it is used to predict how a ligand, such as 3-[(4-Methylbenzyl)amino]propan-1-ol, interacts with the binding site of a target protein. These simulations are instrumental in elucidating the mode of action of a compound and in predicting its binding affinity.
For derivatives of amino alcohols, molecular docking studies have been successfully employed to identify key interactions with various biological targets. For instance, studies on related benzimidazole (B57391) derivatives have used molecular docking to investigate their interactions with enzymes like topoisomerase II and DNA gyrase subunit B, revealing crucial hydrogen bonding and hydrophobic interactions that contribute to their antibacterial activity. researchgate.net Similarly, docking studies on other heterocyclic compounds have helped in understanding their binding modes to proteins implicated in diseases like cancer and microbial infections. niscpr.res.inderpharmachemica.com
In a typical molecular docking workflow for a derivative of this compound, the three-dimensional structure of the ligand is first optimized to its lowest energy conformation. This optimized structure is then placed into the binding site of a target protein, and various conformational poses of the ligand are sampled. Each pose is scored based on a scoring function that estimates the binding free energy. The pose with the best score is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
| Parameter | Description | Example Value for a Hypothetical Docking Study |
|---|---|---|
| Target Protein | The biological macromolecule whose activity is to be modulated. | e.g., DNA Gyrase (PDB ID: 1KZN) |
| Binding Energy | An estimation of the strength of the interaction between the ligand and the protein. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acid residues in the protein's active site that form significant interactions with the ligand. | e.g., ASP73, GLY77, THR165 |
| Types of Interactions | The nature of the chemical interactions between the ligand and the protein. | Hydrogen bonds, hydrophobic interactions, pi-stacking |
These simulations can guide the structural modification of this compound to enhance its binding affinity and selectivity for a specific target.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. nih.gov These methods are invaluable for understanding the intrinsic properties of a molecule that govern its reactivity and interactions.
The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For flexible molecules like this compound, which has several rotatable bonds, understanding its conformational landscape is critical.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used for geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com For a derivative of this compound, a conformational search would first be performed using a less computationally expensive method, followed by geometry optimization of the low-energy conformers using a higher level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com The results of such an analysis would provide detailed information about bond lengths, bond angles, and dihedral angles of the most stable conformers.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.
From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, such as:
Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η ≈ (ELUMO - EHOMO)/2).
Electronegativity (χ): The ability of the molecule to attract electrons (χ ≈ -(EHOMO + ELUMO)/2).
Electrophilicity Index (ω): A measure of the molecule's electrophilic character (ω = χ²/2η).
These parameters provide a quantitative basis for predicting the reactivity of this compound and its derivatives in various chemical reactions. researchgate.net
| Quantum Chemical Parameter | Definition | Significance in Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's kinetic stability and chemical reactivity. |
| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | Harder molecules are generally less reactive. |
Pharmacophore Modeling and Virtual Screening Approaches for Novel Ligand Discovery
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. mdpi.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). mdpi.com
For a class of compounds like the derivatives of this compound, a pharmacophore model could be developed based on the common features of the most active analogs. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a reliable pharmacophore model is established, it can be used as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. This virtual screening approach can significantly accelerate the discovery of new lead compounds.
Molecular Dynamics Simulations to Investigate Ligand-Target Recognition and Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are invaluable for studying the process of ligand-target recognition, the stability of the ligand-protein complex, and the conformational changes that may occur upon ligand binding. nih.gov
An MD simulation of this compound bound to its target protein would start with the docked complex. The system would be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation would then proceed by numerically integrating Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. mdpi.com
Analysis of the MD trajectory can provide a wealth of information, including:
The stability of the ligand in the binding pocket, assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atomic positions over time.
The flexibility of different parts of the protein and the ligand, indicated by the root-mean-square fluctuation (RMSF) of the atoms.
The persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation.
The free energy of binding, which can be calculated using more advanced techniques like MM/PBSA or MM/GBSA.
These insights are crucial for validating the binding mode predicted by molecular docking and for understanding the energetic factors that govern the affinity and selectivity of the ligand. youtube.com
Future Research Directions and Potential Applications of 3 4 Methylbenzyl Amino Propan 1 Ol
Exploration of Novel and Sustainable Synthetic Pathways for the Compound
The synthesis of N-substituted amino alcohols is a well-established field in organic chemistry. Future research into 3-[(4-Methylbenzyl)amino]propan-1-OL would likely focus on optimizing its preparation for efficiency, cost-effectiveness, and environmental sustainability.
A primary and direct method for its synthesis is the reductive amination of 4-methylbenzaldehyde (B123495) with 3-aminopropan-1-ol. arkat-usa.org This one-pot process typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. nih.gov Various reducing agents and catalytic systems could be explored to improve yield and purity.
Beyond traditional methods, future work should prioritize "green" chemistry approaches. patsnap.com This includes the use of biocatalysts, such as engineered amine dehydrogenases (AmDHs), which can perform reductive amination in aqueous media under mild conditions, offering high stereoselectivity if a chiral center is desired. nih.govfrontiersin.org Another sustainable avenue is the application of visible-light photoredox catalysis, which can drive the reaction with minimal energy consumption and waste. patsnap.com
Table 1: Potential Synthetic Pathways for this compound
| Synthesis Method | Reactants | Key Features | Potential Advantages |
|---|---|---|---|
| Direct Reductive Amination | 4-Methylbenzaldehyde, 3-Aminopropan-1-ol | One-pot reaction using a reducing agent (e.g., NaBH₄, H₂/Pd) | High efficiency, operational simplicity. arkat-usa.org |
| N-Alkylation | 3-Aminopropan-1-ol, 4-Methylbenzyl chloride | Two-step process involving substitution reaction | Straightforward, but may lead to over-alkylation. |
| Biocatalytic Reductive Amination | 4-Methylbenzaldehyde, 3-Aminopropan-1-ol | Use of enzymes like amine dehydrogenases | Environmentally friendly, high stereoselectivity, mild conditions. frontiersin.orgmdpi.com |
| Photoredox Catalysis | (Varies) | Utilizes visible light and a photocatalyst | Green synthesis with low energy input and mild reaction conditions. patsnap.com |
Rational Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Target Specificity and Efficacy
Assuming this compound is identified as a hit compound with some biological activity, the next logical step would be the rational design of derivatives to establish a Structure-Activity Relationship (SAR). drugdesign.org The goal is to enhance its potency, selectivity, and pharmacokinetic properties. Modifications would target the three key structural components of the molecule.
The 4-Methylbenzyl Group: The aromatic ring is a prime site for modification. Introducing various substituents (e.g., halogens, methoxy, trifluoromethyl groups) at different positions could modulate the compound's lipophilicity, electronic properties, and ability to form specific interactions with a biological target. mdpi.com
The Propanol (B110389) Linker: The three-carbon chain could be altered in length (e.g., to an ethanol (B145695) or butanol chain) or rigidity (e.g., by introducing cyclic constraints) to optimize the spatial orientation of the amino and benzyl (B1604629) groups.
The Amino Alcohol Moiety: The secondary amine and primary alcohol offer sites for further functionalization. For instance, N-methylation could alter basicity and cell permeability, while converting the primary alcohol to an ether or ester could influence solubility and metabolic stability.
Table 2: Illustrative Design Strategies for Novel Derivatives
| Molecular Scaffold | Modification Strategy | Rationale / Desired Outcome |
|---|---|---|
| Aromatic Ring | Add electron-withdrawing groups (e.g., -Cl, -CF₃) | Modulate electronic interactions and metabolic stability. |
| Add electron-donating groups (e.g., -OCH₃) | Alter hydrogen bonding capacity and solubility. | |
| Alkyl Linker | Vary chain length (e.g., C2 or C4) | Optimize geometry for target binding. |
| Introduce cyclic constraints | Restrict conformation to favor an active state. | |
| Amino Group | N-Alkylation (e.g., N-Methylation) | Modify basicity (pKa) and lipophilicity. |
| Hydroxyl Group | Conversion to ether or ester | Enhance metabolic stability and cell permeability. |
Advanced Preclinical Characterization in Complex Biological Systems and Disease Models (Non-Human)
To understand the therapeutic potential of this compound and its derivatives, a systematic preclinical evaluation is essential. This process would begin with broad in vitro screening to identify its biological effects. For example, compounds could be tested against panels of cancer cell lines to assess antiproliferative activity. mdpi.commdpi.com
Should an interesting activity be identified, subsequent studies would aim to elucidate the mechanism of action. This could involve target identification assays, enzymatic inhibition studies, or analysis of downstream cellular signaling pathways. For instance, if the compound shows anti-inflammatory properties, its effect on Toll-like receptor (TLR) signaling could be investigated. nih.gov
Promising lead compounds would then advance to more complex biological models. These include 3D cell cultures like spheroids or organoids, which better mimic the microenvironment of native tissue. The final stage of preclinical characterization would involve in vivo studies in non-human animal models (e.g., mice) to evaluate the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile in a whole-organism context.
Integration of Cheminformatics and Artificial Intelligence for Predictive Modeling of Activity and Selectivity
Modern drug discovery heavily relies on computational tools to accelerate the design and optimization process. For a compound like this compound, cheminformatics and artificial intelligence (AI) would be invaluable.
Quantitative Structure-Activity Relationship (QSAR) modeling could be employed once a dataset of synthesized derivatives and their corresponding biological activities is available. QSAR models build mathematical relationships between chemical structures and biological activity, allowing researchers to predict the potency of virtual compounds before they are synthesized, thus prioritizing the most promising candidates. nih.gov
Molecular docking is another powerful technique that could predict how the compound and its analogs bind to the active site of a specific protein target. nih.govnih.gov This provides insights into the key molecular interactions responsible for its biological effect and guides the rational design of more potent derivatives. researchgate.net Furthermore, AI and machine learning models can be trained to predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify and filter out compounds with poor pharmacokinetic profiles early in the discovery pipeline.
Development of Prodrug Strategies to Optimize Bioavailability and Target Delivery in Preclinical Settings
Even a potent compound can fail if it has poor bioavailability or cannot effectively reach its target tissue. The prodrug approach is a well-established strategy to overcome these pharmacokinetic hurdles. humanjournals.com A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. nih.gov
The structure of this compound contains two functional groups amenable to prodrug design: the secondary amine and the primary hydroxyl group.
Ester Prodrugs: The primary hydroxyl group can be esterified. For example, linking an amino acid to the hydroxyl group can create an ester prodrug that hijacks endogenous amino acid transporters in the gut, potentially increasing oral absorption. nih.gov
Carbamate (B1207046) Prodrugs: The secondary amine can be converted into a carbamate. acs.org N,N-disubstituted carbamates are often stable in circulation but can be metabolically cleaved to release the parent amine, which can be useful for protecting the amine from first-pass metabolism. nih.gov
These strategies would aim to improve properties like water solubility, membrane permeability, and metabolic stability, ultimately enhancing the therapeutic potential of the parent compound in preclinical models. humanjournals.com
Table 3: Potential Prodrug Strategies
| Functional Group | Prodrug Linkage | Example Promoieties | Objective |
|---|---|---|---|
| Primary Hydroxyl (-OH) | Ester | Amino acids (e.g., Valine), Phosphate | Improve aqueous solubility and/or target active transporters for enhanced absorption. nih.gov |
| Secondary Amine (-NH-) | Carbamate | Alkyl or aryl groups | Increase lipophilicity and protect against premature metabolism. acs.orgnih.gov |
Q & A
Q. Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Limited solubility in water (<1 mg/mL at 25°C) due to the hydrophobic benzyl group .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amino group. Degradation products (e.g., aldehydes) can form under prolonged exposure to light or humidity .
Advanced: How does the substitution pattern on the benzyl group (e.g., methyl vs. halogen) influence biological activity in related amino alcohols?
Answer :
Comparative studies of analogs (e.g., 3-[(4-chlorobenzyl)amino]-1-propanol vs. 3-[(4-methylbenzyl)amino]-1-propanol) reveal:
- Methyl groups : Enhance lipophilicity, improving membrane permeability but reducing solubility. This may increase CNS bioavailability in in vitro models .
- Halogens (Cl, F) : Introduce electronic effects, altering binding affinity to enzymes (e.g., monoamine oxidases). Fluorinated analogs show higher metabolic stability in hepatic microsomal assays .
Advanced: What strategies are effective for resolving enantiomers of this compound, and how does chirality impact pharmacological activity?
Q. Answer :
- Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H, hexane/isopropanol 90:10). Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
- Pharmacological impact : (R)-enantiomers of structurally similar amino alcohols exhibit 10–100x higher affinity for serotonin receptors in radioligand binding assays, while (S)-enantiomers may act as antagonists .
Advanced: How can computational methods predict the interaction of this compound with biological targets?
Q. Answer :
- Docking simulations : Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs). The methylbenzyl group may occupy hydrophobic pockets, while the hydroxyl group forms hydrogen bonds .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
Advanced: What experimental approaches address contradictory data on the compound’s enzyme inhibition potency?
Answer :
Contradictions in IC₅₀ values (e.g., MAO-A vs. MAO-B inhibition) can arise from assay conditions:
- Standardize protocols : Use identical enzyme sources (human recombinant vs. rat liver) and substrate concentrations (e.g., kynuramine for MAO assays) .
- Control for redox activity : Add antioxidants (e.g., ascorbic acid) to prevent false positives from propanol oxidation .
Advanced: How can isotopic labeling (e.g., ¹⁵N, ²H) enhance mechanistic studies of this compound in metabolic pathways?
Q. Answer :
- Synthesis of labeled analogs : Incorporate ¹⁵N via reductive amination with ¹⁵NH₄Cl. Use ²H₂O in propanol synthesis to deuterate the hydroxyl group .
- Tracing applications : Monitor metabolite formation in hepatocyte cultures via LC-MS/MS. Quantify ¹⁵N-labeled metabolites (e.g., N-oxides) to map oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
